molecular formula C12H12O2 B12601522 Benzoic acid, 3-(1-butynyl)-, methyl ester CAS No. 880348-98-1

Benzoic acid, 3-(1-butynyl)-, methyl ester

Cat. No.: B12601522
CAS No.: 880348-98-1
M. Wt: 188.22 g/mol
InChI Key: DZBHLJKJLXZFNU-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(1-butynyl)-, methyl ester is an organic compound with the molecular formula C12H12O2. It is an ester derivative of benzoic acid, featuring a butynyl group attached to the benzene ring. This compound is known for its unique chemical structure, which includes aromatic, ester, and alkyne functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(1-butynyl)-, methyl ester typically involves the esterification of 3-(1-butynyl)benzoic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

3-(1-butynyl)benzoic acid+methanolacid catalystbenzoic acid, 3-(1-butynyl)-, methyl ester+water\text{3-(1-butynyl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(1-butynyl)benzoic acid+methanolacid catalyst​benzoic acid, 3-(1-butynyl)-, methyl ester+water

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes, such as the use of solid acid catalysts or enzymatic catalysis to enhance yield and selectivity. These methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1-butynyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for halogenation.

Major Products Formed

Scientific Research Applications

Benzoic acid, 3-(1-butynyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(1-butynyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The alkyne group may participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the alkyne group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the ester functionality.

Uniqueness

Benzoic acid, 3-(1-butynyl)-, methyl ester is unique due to the presence of both ester and alkyne groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functionalities makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

880348-98-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-but-1-ynylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-4-6-10-7-5-8-11(9-10)12(13)14-2/h5,7-9H,3H2,1-2H3

InChI Key

DZBHLJKJLXZFNU-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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